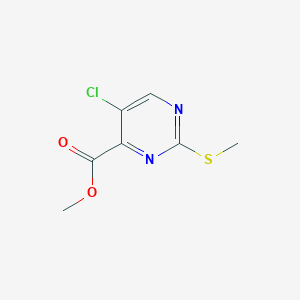

Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate

Übersicht

Beschreibung

Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. They are important constituents of nucleic acids and are involved in many biological processes. The specific compound is characterized by a methylthio group and a chloro substituent on the pyrimidine ring, as well as a carboxylate ester function.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been explored in various studies. For instance, the Mitsunobu reaction has been employed to synthesize 4-amino-5-(arylaminomethyl)-2-(methylthio)furo[2,3-d]pyrimidines, which demonstrates the versatility of pyrimidine synthesis methods . Another study reported the synthesis of alkyl 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylates using the Atwal-Biginelli cyclocondensation reaction, highlighting the ability to create complex pyrimidine structures . Additionally, the synthesis of methyl esters of 5-amino-4-(substituted amino)-2-methylthio-7H-pyrrolo[2,3-d]-pyrimidine-6-carboxylic acids has been optimized, further expanding the synthetic routes available for pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, with the possibility of tautomeric forms as seen in the inseparable mixture of alkyl 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylate and its isomer . The confirmation of these structures often relies on spectroscopic techniques such as NMR and NOESY experiments. The molecular geometry of pyrimidine derivatives can also be confirmed through transformations and subsequent structural analysis, as demonstrated in the study of 5-methylthieno[2,3-d]pyrimidine-6-carboxylates .

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitution, which can yield a range of products depending on the reactants used. For example, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate reacts with different nucleophiles to produce normal substitution products, but with cyanide ion, it leads to an unexpected product, ethyl 2,4-bis-methylthiopyrimidine-5-carboxylate . This indicates the reactivity and potential for diverse chemical transformations of pyrimidine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. For instance, the presence of amino or methylthio groups can affect the compound's solubility, melting point, and spectroscopic properties. Infrared and Raman spectroscopies have been used to study the vibrations of amino and methylamino-2 and -4 dichloro(methylthio)-5 pyrimidines, providing insights into their self-association behavior in solution and solid state . Additionally, the antimicrobial activity of certain pyrimidine derivatives, such as 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, has been investigated, revealing their potential as bioactive molecules .

Wissenschaftliche Forschungsanwendungen

Chemistry and Synthesis

Pyrimidine derivatives, including those similar to Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate, have been extensively studied for their synthetic pathways and applications in medicinal chemistry. The synthesis and characterization of substituted tetrahydropyrimidine derivatives show potential in vitro anti-inflammatory activity, highlighting the importance of pyrimidine scaffolds in developing new therapeutic agents (Gondkar, Deshmukh, & Chaudhari, 2013). Moreover, the exploration of hybrid catalysts towards the synthesis of pyrano[2,3-d]pyrimidine derivatives demonstrates the versatility of pyrimidine cores in pharmaceutical synthesis, offering insights into efficient synthesis methods for complex molecules (Parmar, Vala, & Patel, 2023).

Biological Activities and Applications

The diverse biological activities of pyrimidine derivatives underscore their significance in scientific research. For instance, the role of pyrimidine and its derivatives in enzyme inhibition and as DNA methyltransferase inhibitors showcases their therapeutic potential, particularly in cancer treatment (Goffin & Eisenhauer, 2002). Additionally, the analysis of anti-cancer activities across various pyrimidine-based scaffolds reveals the compound's role in targeting different enzymes, receptors, and pathways, indicating the broad application of pyrimidine derivatives in oncology research (Kaur et al., 2014).

Eigenschaften

IUPAC Name |

methyl 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2S/c1-12-6(11)5-4(8)3-9-7(10-5)13-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBLUGJWGGDSKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=NC=C1Cl)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406100 | |

| Record name | Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate | |

CAS RN |

79686-03-6 | |

| Record name | Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

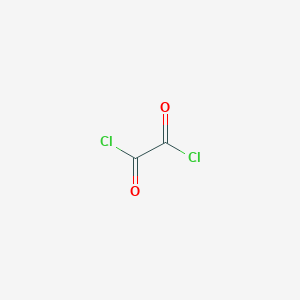

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B122119.png)

![(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione](/img/structure/B122124.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-(4-fluorophenyl)-6-(1-methylethyl)-](/img/structure/B122129.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine](/img/structure/B122131.png)

![3-Methylbenzo[b]thiophene-2-carboxaldehyde](/img/structure/B122132.png)